N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine
Description
Properties
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3/c1-8-6-9(11)7-13-10(8)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSSTPKJOXBTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCCN(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164048 | |
| Record name | N2-(5-Bromo-3-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-16-4 | |
| Record name | N2-(5-Bromo-3-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(5-Bromo-3-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine typically involves the bromination of 3-methyl-2-pyridine followed by the introduction of the ethanediamine group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The subsequent step involves the reaction of the brominated pyridine with N,N-dimethyl-1,2-ethanediamine under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of 5-bromo-3-carboxy-2-pyridinyl derivatives.
Reduction: Formation of 5-bromo-3-methylpiperidine derivatives.
Scientific Research Applications
N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethanediamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine Derivatives
(a) N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS 1220035-16-4)
- Structure : Similar backbone but lacks the 3-methyl group on the pyridine ring.
- Molecular Formula : C₉H₁₄BrN₃ (MW: 244.14 g/mol).
(b) N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine (CAS 1311280-05-3)
- Structure : Pyridine ring substituted with Br (position 3) and trifluoromethyl (-CF₃) (position 5).
- Molecular Formula : C₁₀H₁₃BrF₃N₃ (MW: 312.13 g/mol).
- Key Difference : The electron-withdrawing -CF₃ group enhances electrophilic substitution resistance but may reduce solubility in polar solvents compared to the methyl-substituted analogue .
(c) 5-Bromo-N,N-dimethylpyridin-2-amine (CAS 26163-07-5)
Thermal and Chemical Stability
- Thermal Degradation : Diamines like N-methyl-1,2-ethanediamine (N-MEDA) undergo thermal degradation via cleavage of C-N bonds, forming ammonia and aldehydes . The presence of bulky substituents (e.g., Br, -CF₃) in the target compound likely delays degradation compared to simpler diamines.
- Reactivity : Bromine at position 5 makes the pyridine ring susceptible to nucleophilic aromatic substitution, while methyl at position 3 provides steric protection, moderating reaction rates .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/L) | Applications |
|---|---|---|---|---|
| Target Compound | 244.14 | 1.2 | ~50 (low) | Pharmaceutical intermediates |
| N'-(3-Bromo-5-CF₃-pyridin-2-yl)-dimethyl | 312.13 | 2.8 | ~10 (very low) | Agrochemical research |
| 5-Bromo-N,N-dimethylpyridin-2-amine | 201.07 | 1.5 | ~200 (moderate) | Corrosion inhibition studies |
*LogP values estimated via computational models.
Biological Activity
N1-(5-Bromo-3-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a brominated pyridine ring and a dimethylated ethanediamine moiety, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₁₀H₁₆BrN₃
- Molar Mass : 258.16 g/mol
- CAS Number : 1220035-16-4
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds with amino acid side chains due to its ethanediamine moiety.
- Receptor Binding : The brominated pyridine ring facilitates π-π interactions with aromatic residues in proteins, potentially modulating receptor activity.
- Electrophilic Character : The presence of the bromine atom enhances electrophilicity, allowing for interactions with nucleophilic sites in biological molecules.
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of compounds similar to this compound using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. The results indicated that certain derivatives showed significant protective effects against seizures, suggesting potential therapeutic applications in epilepsy treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide | Structure | Anticancer, Anticonvulsant |
| N-(5-Bromo-3-methyl-2-pyridinyl)-N,N-dimethylpropanediamine | Structure | Anticonvulsant |
This compound is unique due to its specific combination of functional groups that enhance its reactivity and biological activity compared to similar compounds.
Case Studies
-
Case Study on Anticonvulsant Activity :
- Objective : Evaluate the anticonvulsant effects of related compounds.
- Methodology : Mice were subjected to MES and scPTZ tests.
- Findings : Several compounds demonstrated significant seizure protection, indicating the potential for developing new anticonvulsants based on this chemical structure.
-
In Vitro Studies on Cancer Cell Lines :
- Objective : Assess cytotoxicity against cancer cell lines.
- Methodology : Various concentrations of related compounds were tested on different cancer cell lines.
- Findings : Induction of apoptosis was noted in treated cells, suggesting that modifications to the structure could yield potent anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
